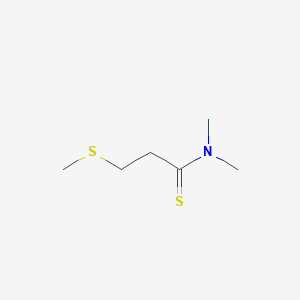
N,N-Dimethyl-3-methylsulfanylpropanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-methylsulfanylpropanethioamide, also known as DMPT, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. DMPT is a sulfur-containing organic molecule that is synthesized by reacting dimethylamine with 3-methylthiopropanoic acid.
Applications De Recherche Scientifique
N,N-Dimethyl-3-methylsulfanylpropanethioamide has been studied for its potential applications in various fields of research. In agriculture, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to improve the growth and feed conversion rate of aquatic animals such as fish and shrimp. N,N-Dimethyl-3-methylsulfanylpropanethioamide can also enhance the immune response and disease resistance of these animals. In addition, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been studied for its potential as a feed attractant and flavor enhancer.
In the field of medicine, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been investigated for its potential as a therapeutic agent for various diseases. N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. N,N-Dimethyl-3-methylsulfanylpropanethioamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. N,N-Dimethyl-3-methylsulfanylpropanethioamide may also modulate the expression of genes involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have various biochemical and physiological effects in animals. In fish and shrimp, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to improve growth and feed conversion rate, enhance immune response and disease resistance, and increase the activity of digestive enzymes. In rats, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have anti-inflammatory and antioxidant effects, as well as improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-3-methylsulfanylpropanethioamide is a relatively inexpensive and easy-to-synthesize compound, which makes it a useful tool for scientific research. N,N-Dimethyl-3-methylsulfanylpropanethioamide is also stable and has a long shelf life, which allows for easy storage and handling. However, N,N-Dimethyl-3-methylsulfanylpropanethioamide has limited solubility in nonpolar solvents, which may limit its use in certain experiments. In addition, the mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide is not fully understood, which may limit its use in certain research areas.
Orientations Futures
There are many potential future directions for research on N,N-Dimethyl-3-methylsulfanylpropanethioamide. In agriculture, further studies could investigate the effects of N,N-Dimethyl-3-methylsulfanylpropanethioamide on other aquatic animals and explore its potential as a feed attractant and flavor enhancer. In medicine, further studies could investigate the potential therapeutic applications of N,N-Dimethyl-3-methylsulfanylpropanethioamide for various diseases. In addition, further studies could investigate the mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide and identify potential molecular targets for its activity.
Conclusion:
N,N-Dimethyl-3-methylsulfanylpropanethioamide is a sulfur-containing organic molecule that has gained attention in the scientific research community due to its potential applications in various fields. N,N-Dimethyl-3-methylsulfanylpropanethioamide is synthesized by reacting dimethylamine with 3-methylthiopropanoic acid and has been studied for its potential applications in agriculture and medicine. N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have various biochemical and physiological effects in animals and is a relatively inexpensive and easy-to-synthesize compound. Further research is needed to fully understand the mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide and identify potential future applications.
Méthodes De Synthèse
N,N-Dimethyl-3-methylsulfanylpropanethioamide is synthesized by reacting dimethylamine with 3-methylthiopropanoic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is a white crystalline solid that is soluble in water and other polar solvents. The purity of N,N-Dimethyl-3-methylsulfanylpropanethioamide can be enhanced by recrystallization or other purification techniques.
Propriétés
Numéro CAS |
131136-82-8 |
|---|---|
Nom du produit |
N,N-Dimethyl-3-methylsulfanylpropanethioamide |
Formule moléculaire |
C6H13NS2 |
Poids moléculaire |
163.3 g/mol |
Nom IUPAC |
N,N-dimethyl-3-methylsulfanylpropanethioamide |
InChI |
InChI=1S/C6H13NS2/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3 |
Clé InChI |
YNJCJVYURZFFOH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CCSC |
SMILES canonique |
CN(C)C(=S)CCSC |
Synonymes |
Propanethioamide, N,N-dimethyl-3-(methylthio)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



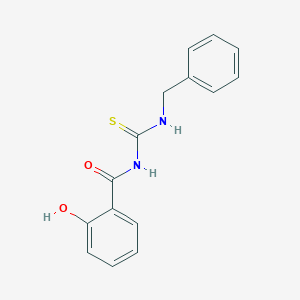
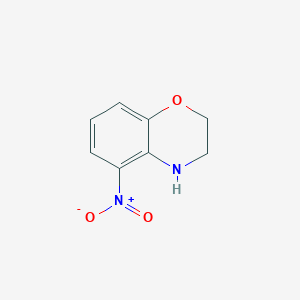
![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)
![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
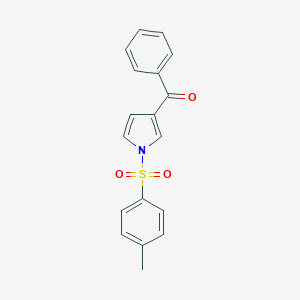
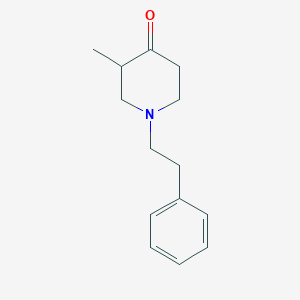
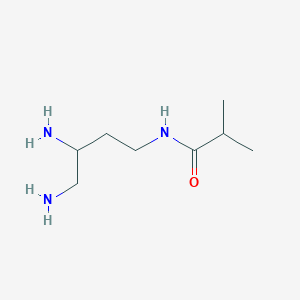
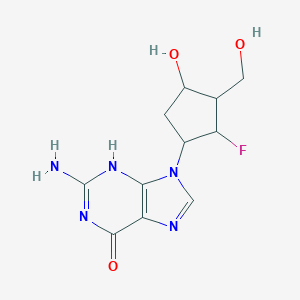
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
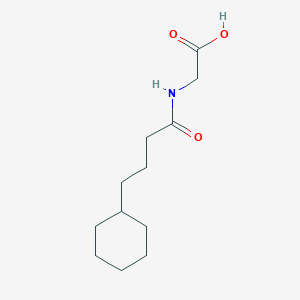
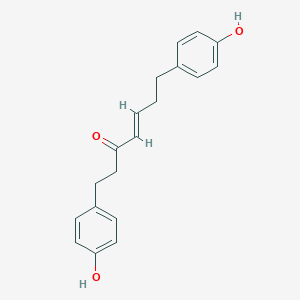
![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)